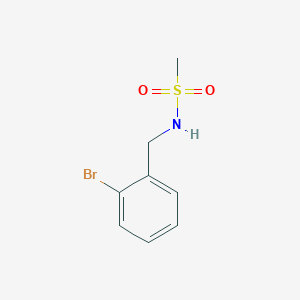
2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one” is C15H9F3N2OS . The molecular weight is 322.305 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. It is known to be a solid and off-white in color .Applications De Recherche Scientifique
Anticonvulsant and Antimicrobial Activities
- Anticonvulsant and Antimicrobial Potential : Derivatives of 2-thioxoquinazolin-4(3H)-ones, including 2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one, have shown promising results in anticonvulsant and antimicrobial activities. Specifically, certain derivatives exhibited broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi, along with potent anticonvulsant properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis Methods
- Practical Synthesis Protocols : There are effective methods for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, emphasizing practical simplicity, good yields, and environmental friendliness. Such methods contribute to the efficient production of these compounds for further research and application (Azizi & Edrisi, 2017).
- Eco-friendly Rapid Synthesis : Another approach focuses on eco-friendly and rapid synthesis of these compounds, highlighting the use of environmentally friendly components and catalyst-free processes, which is crucial for sustainable production (Molnar, Klenkar, & Tarnai, 2017).
Biological Activities
- Cytotoxic Activity : Certain derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have demonstrated cytotoxic activities against various cell lines, indicating potential applications in cancer research and therapy (Nguyen et al., 2019).
- Anti-inflammatory and Analgesic Evaluation : These compounds have also been evaluated for their anti-inflammatory and analgesic properties, showcasing significant potential in this area, which could be crucial for developing new therapeutic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Molecular Docking Studies
- Antimicrobial and Antidiabetic Drug Development : Molecular docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives have indicated their potential as antimicrobial and antidiabetic drugs, providing insights for future pharmaceutical developments (Zahmatkesh, Dilmaghani, & SarveAhrabi, 2022).
Safety and Hazards
“2-thioxo-3-(4-(trifluoromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection . If inhaled, the victim should be moved to fresh air and kept at rest .
Propriétés
IUPAC Name |
2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)9-5-7-10(8-6-9)20-13(21)11-3-1-2-4-12(11)19-14(20)22/h1-8H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQBUVFFLIGXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2888529.png)

![3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2888531.png)







![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2888547.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888548.png)
